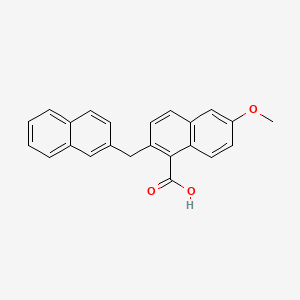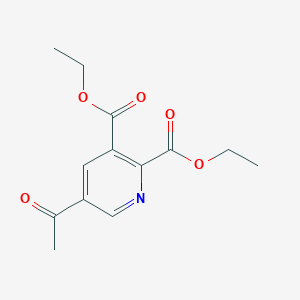
Diethyl 5-acetylpyridine-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-acetylpyridine-2,3-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl and diethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-acetylpyridine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the acetylation of pyridine-2,3-dicarboxylic acid, followed by esterification with ethanol under acidic conditions to form the diethyl ester. The reaction conditions often require a catalyst, such as sulfuric acid, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 5-acetylpyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diethyl 5-carboxypyridine-2,3-dicarboxylate, while reduction can produce diethyl 5-hydroxypyridine-2,3-dicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 5-acetylpyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which diethyl 5-acetylpyridine-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl group can act as a reactive site for covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester groups can also influence the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Similar structure but with an ethyl group instead of an acetyl group.
Diethyl pyridine-2,3-dicarboxylate: Lacks the acetyl substitution, making it less reactive in certain chemical reactions.
Dimethyl 2,6-pyridinedicarboxylate: Different substitution pattern on the pyridine ring, leading to different chemical properties.
Uniqueness
Diethyl 5-acetylpyridine-2,3-dicarboxylate is unique due to the presence of both acetyl and diethyl ester groups, which confer distinct reactivity and potential for diverse applications. The acetyl group provides a reactive site for further chemical modifications, while the ester groups enhance solubility and stability.
Propiedades
Número CAS |
113051-88-0 |
|---|---|
Fórmula molecular |
C13H15NO5 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
diethyl 5-acetylpyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-18-12(16)10-6-9(8(3)15)7-14-11(10)13(17)19-5-2/h6-7H,4-5H2,1-3H3 |
Clave InChI |
YSDWTEBWWLWPBP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC(=C1)C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


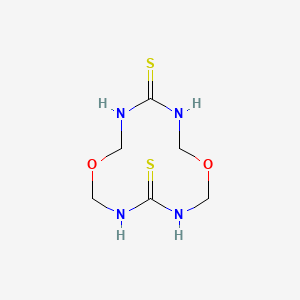

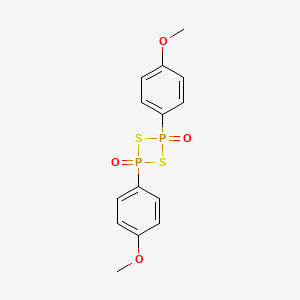

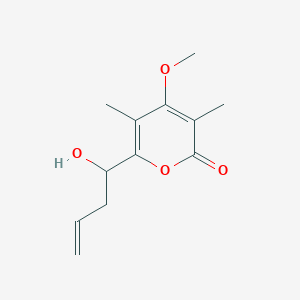





![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
